
Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SPLA-Pro is a synthetic peptide that has been developed as a potential therapeutic agent. It is a seven-amino acid peptide that is derived from the N-terminus of the protease-activated receptor-2 (PAR-2) agonist. PAR-2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and wound healing.
作用机制
The mechanism of action of SPLA-Pro is not fully understood. However, it is believed to activate Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline, which then triggers downstream signaling pathways. Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline activation has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
SPLA-Pro has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-6 and TNF-alpha. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and are involved in tissue remodeling. In addition, SPLA-Pro has been shown to promote angiogenesis, which is the formation of new blood vessels, and to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF).
实验室实验的优点和局限性
One of the advantages of SPLA-Pro is its specificity for Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline. This allows for targeted activation of Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways without affecting other receptors. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of SPLA-Pro is its cost, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for research on SPLA-Pro. One area of research is the development of more potent and specific Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline agonists. Another area of research is the investigation of the role of SPLA-Pro in wound healing and tissue regeneration. In addition, further studies are needed to fully understand the mechanism of action of SPLA-Pro and its potential therapeutic applications.
In conclusion, SPLA-Pro is a synthetic peptide that has potential therapeutic applications due to its anti-inflammatory, analgesic, and wound-healing properties. It is synthesized using SPPS and activates Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways. SPLA-Pro has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the promotion of angiogenesis. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on SPLA-Pro.
合成方法
SPLA-Pro can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxylic acid group of the incoming amino acid, which then reacts with the amino group of the previous amino acid in the chain.
科学研究应用
SPLA-Pro has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and wound-healing properties. In animal studies, SPLA-Pro has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. It has also been shown to promote wound healing in animal models of diabetic ulcers.
属性
CAS 编号 |
140436-66-4 |
|---|---|
产品名称 |
Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline |
分子式 |
C42H61N11O10 |
分子量 |
880 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
HQIHHNMDIDWQTA-MRNVWEPHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
其他 CAS 编号 |
140436-66-4 |
序列 |
SFFLRNP |
同义词 |
Ser-Phe-Phe-Leu-Arg-Asn-Pro seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline SFFLRNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



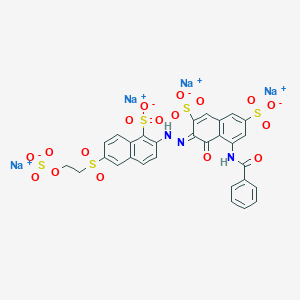
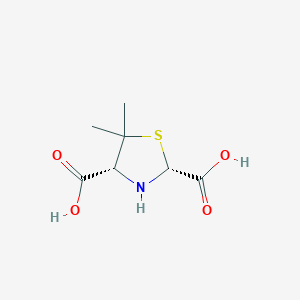

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
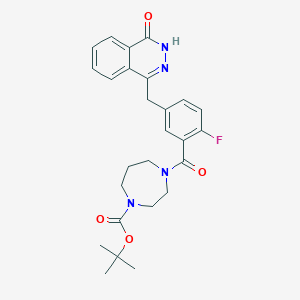

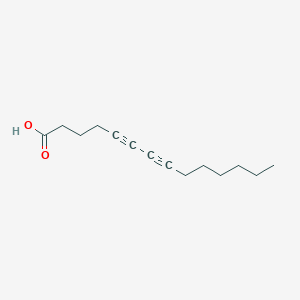
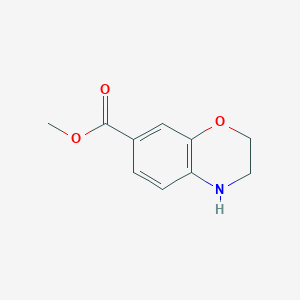

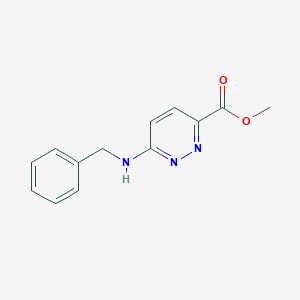
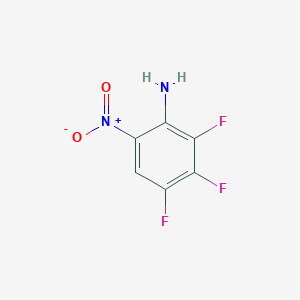
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

